1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide
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Overview
Description
1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modifications
Research by Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, which are structurally related to the compound . Their work demonstrated a method for modifying indoles to produce derivatives such as N-naphthalen-1-ylindole-3-carboxamides, highlighting the versatility of indole-based compounds in chemical synthesis (Nemoto et al., 2016).
Anticancer Activity
Salahuddin et al. (2014) synthesized a series of compounds, including 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazoles, and evaluated their anticancer activity. Although not directly related to 1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, this study underscores the potential of naphthalene derivatives in developing anticancer agents (Salahuddin et al., 2014).
Antiviral Properties
The study by Oien et al. (2002) on 4-Hydroxyquinoline Carboxamides revealed their broad-spectrum antiherpes activities, indicating the potential of carboxamide derivatives in antiviral therapies. This suggests that compounds like this compound could also be explored for their antiviral properties (Oien et al., 2002).
Photophysical Properties
Pereira et al. (2010) investigated new fluorescent indole derivatives for their interaction with fluoride anions. Their findings on the photophysical properties of these compounds suggest potential applications in the development of fluorescent probes, which could extend to compounds like this compound (Pereira et al., 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The presence of a carboxamide moiety in indole derivatives, like the one in this compound, is responsible for this interaction .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-21(25)19-12-16-7-3-4-8-18(16)23(19)20(24)13-26-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,19H,12-13H2,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSBXSXZAVNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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